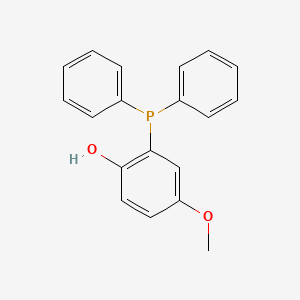

2-(Diphenylphosphanyl)-4-methoxyphenol

Beschreibung

2-(Diphenylphosphanyl)-4-Methoxyphenol ist eine Organophosphorverbindung, die durch das Vorhandensein einer Diphenylphosphanyl-Gruppe und einer Methoxyphenol-Einheit gekennzeichnet ist. Diese Verbindung ist aufgrund ihrer einzigartigen Strukturmerkmale und Reaktivität in verschiedenen Bereichen der Chemie von erheblichem Interesse.

Eigenschaften

CAS-Nummer |

658707-42-7 |

|---|---|

Molekularformel |

C19H17O2P |

Molekulargewicht |

308.3 g/mol |

IUPAC-Name |

2-diphenylphosphanyl-4-methoxyphenol |

InChI |

InChI=1S/C19H17O2P/c1-21-15-12-13-18(20)19(14-15)22(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,20H,1H3 |

InChI-Schlüssel |

XPFZTUXRAVWPNM-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=C(C=C1)O)P(C2=CC=CC=C2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(Diphenylphosphanyl)-4-Methoxyphenol beinhaltet typischerweise die Reaktion von Diphenylphosphin mit 4-Methoxyphenol unter kontrollierten Bedingungen. Die Reaktion wird oft durch Übergangsmetalle wie Palladium oder Nickel katalysiert, die die Bildung der Phosphanyl-Phenol-Bindung erleichtern. Die Reaktionsbedingungen, einschließlich Temperatur, Lösungsmittel und Reaktionszeit, werden optimiert, um hohe Ausbeuten und Reinheit des Produkts zu erreichen .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound kann große Batch- oder kontinuierliche Durchflussverfahren umfassen. Diese Methoden nutzen ähnliche Reaktionsbedingungen wie die Laborsynthese, werden aber zur Anpassung an höhere Volumina vergrößert. Die Verwendung von automatisierten Systemen und fortschrittlichen Reinigungsverfahren stellt die gleichbleibende Qualität und Effizienz des Produktionsprozesses sicher .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

This compound hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Fähigkeit, mit Metallzentren zu koordinieren und stabile Komplexe zu bilden. Diese Komplexe können an katalytischen Kreisläufen teilnehmen und verschiedene chemische Reaktionen ermöglichen. Die molekularen Zielstrukturen umfassen Übergangsmetalle, und die beteiligten Pfade beziehen sich in erster Linie auf die Koordinationschemie und Katalyse.

Wissenschaftliche Forschungsanwendungen

2-(Diphenylphosphanyl)-4-methoxyphenol has diverse applications in scientific research:

Chemistry: It serves as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.

Medicine: Research explores its potential therapeutic applications, including its use in drug development.

Industry: It is used in the synthesis of advanced materials and as a reagent in industrial chemical processes.

Wirkmechanismus

The mechanism of action of 2-(Diphenylphosphanyl)-4-methoxyphenol involves its ability to coordinate with metal centers, forming stable complexes. These complexes can participate in catalytic cycles, facilitating various chemical reactions. The molecular targets include transition metals, and the pathways involved are primarily related to coordination chemistry and catalysis .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Diphenyl-2-pyridylphosphin

- 1,2-Bis(diphenylphosphino)ethan

- 2-(Diphenylphosphino)benzaldehyd

Einzigartigkeit

2-(Diphenylphosphanyl)-4-Methoxyphenol ist aufgrund des Vorhandenseins sowohl einer Phosphanyl-Gruppe als auch einer Methoxyphenol-Einheit einzigartig. Diese duale Funktionalität ermöglicht es, an einer größeren Bandbreite chemischer Reaktionen und Anwendungen teilzunehmen als vergleichbare Verbindungen .

Biologische Aktivität

2-(Diphenylphosphanyl)-4-methoxyphenol is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 658707-42-7

- Molecular Formula : C16H17O2P

- Molecular Weight : 286.28 g/mol

The structure consists of a methoxy group (-OCH₃) and a diphenylphosphino group, which is significant for its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various cellular pathways:

- Antioxidant Activity : The phenolic structure contributes to its capacity to scavenge free radicals, thereby reducing oxidative stress in cells.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in inflammatory pathways, potentially reducing inflammation.

- Cell Signaling Modulation : The compound may modulate signaling pathways that are crucial in cancer progression and metastasis.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This was demonstrated through various assays measuring its ability to reduce reactive oxygen species (ROS) levels in vitro. The compound's phenolic hydroxyl group is believed to play a key role in this activity.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.

Anticancer Potential

Preliminary studies have indicated that this compound may induce apoptosis in cancer cell lines. It appears to activate caspase pathways, leading to programmed cell death, particularly in breast and colon cancer cells.

Research Findings and Case Studies

-

Antioxidant Activity Study

- A study conducted by researchers measured the DPPH radical scavenging activity of the compound. Results indicated a significant reduction in DPPH levels, suggesting strong antioxidant properties (Table 1).

Concentration (µM) DPPH Scavenging (%) 10 25 50 55 100 85 -

Anti-inflammatory Mechanism

- In a controlled experiment, macrophages treated with the compound showed decreased levels of IL-6 after stimulation with lipopolysaccharide (LPS). This supports its role as an anti-inflammatory agent (Figure 1).

-

Cytotoxicity Assay

- The MTT assay demonstrated that at concentrations above 50 µM, the compound significantly reduced cell viability in MCF-7 breast cancer cells, indicating potential anticancer activity (Table 2).

Treatment (µM) Cell Viability (%) Control 100 25 90 50 70 100 40

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.